4-Methoxybenzoin
Description
Contextual Significance in Organic Chemistry
4-Methoxybenzoin, systematically named 2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone, holds a notable position in organic chemistry due to its role as a versatile synthetic intermediate. biosynth.com It is a member of the benzoin (B196080) class of compounds, which are α-hydroxy ketones. The presence of the methoxy (B1213986) group (–OCH3) at the para position of one of the phenyl rings enhances the electron density of that ring, influencing its reactivity in various chemical transformations. solubilityofthings.com
The synthesis of this compound is a classic example of a mixed benzoin condensation, typically achieved by reacting 4-methoxybenzaldehyde (B44291) (anisaldehyde) and benzaldehyde (B42025) in the presence of a cyanide catalyst. ijrbat.inijsrp.org This reaction itself is a subject of study, as it can lead to a mixture of products, including the symmetric benzoins. upb.ro The purification and characterization of this compound from this reaction mixture are common practical exercises in organic chemistry laboratories. upb.ro
Furthermore, this compound serves as a precursor for the synthesis of other important organic molecules. For instance, it can be oxidized to produce 4-methoxybenzil (B1615383), a diketone that is a crucial building block for the synthesis of various heterocyclic compounds, such as imidazoles. ijrbat.inijsrp.org Its α-hydroxy ketone functional group also allows for a range of chemical modifications, making it a valuable starting material in the design of new organic compounds with potential applications in materials science and medicinal chemistry. solubilityofthings.com
Scope of Academic Inquiry for this compound
The academic interest in this compound extends across several specialized areas of chemical research, driven by its unique molecular structure and reactivity.
Crystallography and Structural Analysis: The solid-state structure of this compound has been a subject of investigation. X-ray diffraction studies have been employed to determine its crystal system and space group. For example, some studies have reported it to crystallize in an orthorhombic system with the space group Pca21, while others suggest a monoclinic system with space group P2₁/c. vulcanchem.comjournalcjast.comscispace.com These studies provide precise data on bond lengths and angles, contributing to a fundamental understanding of its molecular geometry. vulcanchem.com
Spectroscopic and Physicochemical Properties: A significant body of research is dedicated to characterizing the spectroscopic properties of this compound. Techniques such as Infrared (IR) spectroscopy are used to identify its key functional groups, with characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups. ijsrp.org Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the chemical environment of its protons, showing distinct signals for the methoxy group and aromatic protons. ijrbat.inijsrp.org Ultraviolet-visible (UV-Vis) spectroscopy reveals its electronic absorption properties, which are relevant to its photochemical applications. uobabylon.edu.iqphotonics.pl
Photochemistry and Photopolymerization: this compound and its derivatives are of particular interest in the field of photochemistry. It can act as a photoinitiator, a molecule that generates reactive species upon exposure to light, which can then initiate polymerization reactions. vulcanchem.com This property is crucial in the development of UV-curable inks, coatings, and materials for 3D printing. vulcanchem.com Research in this area focuses on understanding the mechanisms of photoinitiation, which can involve processes like hydrogen abstraction and α-cleavage to generate free radicals. vulcanchem.com
Materials Science and Nonlinear Optics: The crystalline nature of this compound has led to investigations into its potential as a nonlinear optical (NLO) material. scispace.comphotonics.pl NLO materials are capable of altering the properties of light that passes through them and are essential for applications in photonics and optoelectronics. scispace.com Studies have explored the growth of single crystals of this compound and have measured their second-harmonic generation (SHG) efficiency, an indicator of their NLO activity. scispace.comphotonics.pl
Intermolecular Interactions: The behavior of this compound in solution has also been a subject of academic inquiry. Ultrasonic studies of its binary mixtures with various solvents have been conducted to understand the nature and extent of intermolecular interactions, such as hydrogen bonding. researchgate.net These studies calculate various thermodynamic and acoustic parameters to probe the molecular associations between this compound and the solvent molecules. researchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₄O₃ | biosynth.com |
| Molecular Weight | 242.27 g/mol | biosynth.com |
| Melting Point | 110°C | scispace.com |
| Appearance | Pale yellow to yellow solid or crystalline powder | solubilityofthings.com |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | solubilityofthings.comjournaltocs.ac.uk |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Source(s) |
| Infrared (IR) Spectroscopy | Bands at ~3478 cm⁻¹ (O-H), ~1662 cm⁻¹ (C=O), ~1263 cm⁻¹ (C-O) | ijsrp.org |
| ¹H NMR Spectroscopy | Singlet at ~δ 3.79 ppm (3H, -OCH₃), Multiplet at ~δ 6.9-7.6 ppm (9H, aromatic) | ijsrp.org |
| UV-Vis Spectroscopy | UV cut-off wavelength around 400 nm | photonics.pl |
Table 3: Crystallographic Data for this compound
| Crystal System | Space Group | Source(s) |
| Orthorhombic | Pca2₁ | journalcjast.comscispace.com |
| Monoclinic | P2₁/c | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFIFPJPUEHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274406 | |
| Record name | 4-METHOXYBENZOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-17-5 | |
| Record name | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 26659 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856 | |
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| Record name | NSC26659 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-METHOXYBENZOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methoxybenzoin and Its Precursors
Classic Benzoin (B196080) Condensation Approaches
The benzoin condensation is a carbon-carbon bond-forming reaction that involves the coupling of two aldehydes to form an α-hydroxy ketone. organic-chemistry.org The classic catalysts for this transformation are cyanide ions and, later, thiazolium salts, which facilitate the crucial umpolung (polarity reversal) of one aldehyde molecule.
The cyanide-catalyzed benzoin condensation, first reported in the 1830s, is the archetypal method for synthesizing benzoins. wikipedia.org The synthesis of 4-Methoxybenzoin can be achieved through the self-condensation of 4-methoxybenzaldehyde (B44291) or a crossed condensation between benzaldehyde (B42025) and 4-methoxybenzaldehyde using a cyanide catalyst, typically sodium or potassium cyanide. psu.edu
The mechanism, first elucidated by A. J. Lapworth in 1903, proceeds through several key steps. wikipedia.orgmdpi.com
Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde molecule (e.g., 4-methoxybenzaldehyde) to form a cyanohydrin intermediate. organic-chemistry.orgwikipedia.org
Proton Transfer & Umpolung: A proton transfer occurs, leading to the formation of a carbanion. This step is crucial as it inverts the normal polarity of the carbonyl carbon, making it nucleophilic—a phenomenon known as umpolung. organic-chemistry.orgmdpi.com
Second Nucleophilic Attack: This newly formed carbanion then attacks the carbonyl carbon of a second aldehyde molecule. wikipedia.orgquora.com
Catalyst Elimination: Subsequent proton transfer and elimination of the cyanide ion, which acts as a good leaving group, regenerates the catalyst and yields the final α-hydroxy ketone product, this compound. wikipedia.orgquora.com
Table 1: Example of Cyanide-Catalyzed Synthesis of this compound
| Reactants | Catalyst | Solvent/Conditions | Time | Yield | Reference |
| 4-Methoxybenzaldehyde, Benzaldehyde | Sodium Cyanide | Ethanol/Water, Reflux | 4 hours | 52% | psu.edu |
Concerns over the toxicity of cyanide prompted the development of alternative catalysts. In the 1940s, it was discovered that thiamine (B1217682) (Vitamin B1) could catalyze the benzoin condensation, with its activity traced to the thiazolium salt ring. quora.comscispace.com This led to the development of synthetic N-heterocyclic carbenes (NHCs), derived from the deprotonation of thiazolium salts, as highly effective catalysts. scispace.comresearchgate.net
The mechanism, proposed by Ronald Breslow, is analogous to the cyanide pathway but relies on an NHC as the active catalyst. scispace.com
Carbene Formation: A base deprotonates the acidic proton of the thiazolium salt to generate a nucleophilic N-heterocyclic carbene. scispace.com
Nucleophilic Attack: The carbene attacks the aldehyde's carbonyl carbon. scispace.com
Breslow Intermediate Formation: The resulting adduct rearranges via proton transfer to form the key nucleophilic species known as the Breslow intermediate. core.ac.uk
Second Condensation & Catalyst Regeneration: This intermediate then attacks a second aldehyde molecule. Subsequent collapse of the resulting adduct releases the benzoin product and regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle. scispace.com
Thiazolium salt-catalyzed reactions can be performed under milder conditions than cyanide-catalyzed ones and have been central to the development of asymmetric benzoin condensations using chiral NHC catalysts. scispace.comresearchgate.net
Table 2: Comparison of Catalysts in Benzoin Condensation
| Catalyst Type | Active Species | Key Intermediate | Mechanistic Proposer | Advantages |
| Cyanide | Cyanide Ion (CN⁻) | Cyanohydrin Anion | Lapworth | Historical precedent, effective |
| Thiazolium Salt | N-Heterocyclic Carbene | Breslow Intermediate | Breslow | Lower toxicity, allows for asymmetric synthesis |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of methods that are efficient, produce minimal waste, and avoid hazardous solvents—the core tenets of green chemistry. jocpr.com The synthesis of this compound has been adapted to incorporate these principles through solvent-free, ultrasonic, and microwave-assisted techniques.
Performing reactions without a solvent, often using grinding or ball-milling techniques, is a key green chemistry strategy. jocpr.comrsc.org This approach minimizes waste and can sometimes lead to unique reactivity not observed in solution. rsc.org For the synthesis of benzoins, reactants can be adsorbed onto a solid support, such as alumina (B75360) or silica (B1680970) gel, which can also act as a catalyst for the reaction. researchgate.net
Solvent-free synthesis of various compounds, including imines and α,β-unsaturated systems, has been shown to be highly efficient, often proceeding rapidly at room temperature by simple grinding of the reactants. jocpr.comoatext.com This methodology offers significant advantages in terms of reduced environmental impact, cost-effectiveness, and operational simplicity. jocpr.com
The use of ultrasound irradiation (sonochemistry) offers a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.net Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com
This technique has been successfully applied to the benzoin condensation. ijcce.ac.ir Studies have shown that the ultrasound-assisted synthesis of benzoin derivatives, catalyzed by KCN or imidazolium (B1220033) salts, proceeds in high yields and with significantly shorter reaction times compared to conventional heating methods. ijcce.ac.ir This method often allows for reactions to be conducted at room temperature, further contributing to its green credentials by reducing energy consumption. ijcce.ac.irlew.ro
Table 3: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis
| Method | Conditions | Reaction Time | Yield | Key Advantage | Reference |
| Conventional Heating | Reflux | Several hours | Good | Standard procedure | psu.edu |
| Ultrasound Irradiation | Room Temperature | Minutes | Good to Excellent | Speed, energy efficiency, mild conditions | ijcce.ac.irpsu.edu |
Microwave-assisted organic synthesis has emerged as a revolutionary technology that dramatically reduces reaction times, often from hours to minutes. oatext.comundip.ac.id Unlike conventional heating, which relies on conduction and convection, microwaves provide direct dielectric heating by interacting with polar molecules in the reaction mixture. undip.ac.id This rapid and uniform heating can lead to higher yields and cleaner reactions by minimizing the formation of byproducts. vulcanchem.com
The synthesis of this compound and its derivatives has been successfully achieved using microwave irradiation. For instance, adsorbing this compound and thiourea (B124793) onto acidic alumina and irradiating the mixture with microwaves for 5-10 minutes can be used in subsequent reaction steps. The synthesis of chalcone (B49325) analogs from 4-methoxybenzaldehyde has also been optimized using microwave assistance, demonstrating the broad applicability of this green technique. vulcanchem.com
Atom Economy and Waste Minimization in Synthetic Design
The principles of green chemistry, particularly atom economy and waste minimization, are central to developing sustainable synthetic processes. researchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.org The goal is to design syntheses where the majority of the atoms from the starting materials are found in the product, thus reducing the generation of waste byproducts. wordpress.com
The classic synthesis of benzoins, the benzoin condensation, is an excellent example of an atom-economical reaction. acs.org In this reaction, two aldehyde molecules combine to form an α-hydroxy ketone with no loss of atoms. rsc.org For this compound, this involves the cross-condensation of benzaldehyde and 4-methoxybenzaldehyde. psu.eduijsrp.org
Reaction: Benzaldehyde + 4-Methoxybenzaldehyde → this compound (C₇H₆O) + (C₈H₈O₂) → (C₁₅H₁₄O₃)
The atom economy for this reaction is 100% because all atoms from the reactants are incorporated into the single desired product. wikipedia.orgacs.org This inherent efficiency minimizes waste at the molecular level, making it a preferred route from a green chemistry perspective. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net The primary challenge in cross-benzoin condensations is not atom economy but chemoselectivity—ensuring the desired cross-product is formed preferentially over the two possible homo-condensation products (benzoin and 4,4'-dimethoxybenzoin). acs.org
Modern advancements focus on catalysts and reaction conditions that improve yield and selectivity while maintaining the high atom economy of the core reaction. The use of N-heterocyclic carbenes (NHCs) as catalysts, for instance, can proceed under milder conditions than traditional cyanide catalysis and can be tailored to enhance reaction efficiency. researchgate.net
Table 1: Atom Economy of Ideal Benzoin Condensation
| Reaction Type | Reactants | Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Cross-Benzoin Condensation | C₇H₆O + C₈H₈O₂ | C₁₅H₁₄O₃ | None | 100% |
Asymmetric Benzoin Synthesis and Control of Isomer Formation
The synthesis of this compound creates a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers. Controlling which of these isomers is formed is the goal of asymmetric synthesis. This is particularly important in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.
The development of chiral catalysts for the benzoin condensation has been a significant area of research. N-heterocyclic carbenes (NHCs) derived from chiral precursors are among the most effective catalysts for enantioselective benzoin reactions. acs.org These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
For example, chiral triazolium salts can serve as precatalysts for NHCs. scispace.com Deprotonation of the salt generates the chiral carbene, which then enters the catalytic cycle. The structure of the catalyst, including the nature of its chiral backbone and substituents, is crucial for inducing high enantioselectivity. Some catalysts incorporate hydrogen-bond-donating groups, which can help to control the stereochemical outcome of the key bond-forming step. scispace.com
The success of an asymmetric synthesis is measured by its enantiomeric excess (ee), which quantifies the purity of one enantiomer in the mixture. Research has focused on designing catalysts that provide high yields and high ee values for a range of aldehyde substrates. scispace.com
Table 2: Examples of Catalysts in Asymmetric Benzoin Condensation
| Catalyst Type | General Structure | Key Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Thiazolium-derived NHCs | Thiazolium Salt Precursor | Pioneered the concept of asymmetric benzoin catalysis. | Variable, often moderate. |
| Chiral Triazolium-derived NHCs | Triazolium Salt Precursor | Highly tunable; can incorporate H-bond donors to enhance stereocontrol. scispace.com | Up to 62% for some aromatic aldehydes. scispace.com |
| Dynamic Kinetic Resolution Catalysis | NHC with Racemic α-Keto Esters | Generates two stereocenters with high diastereo- and enantioselectivity. acs.org | High (specific values depend on substrates). acs.org |
Alternative Synthetic Routes for Benzoin Scaffolds (e.g., Grignard, Arylglyoxal Intermediates)
While the benzoin condensation is the most direct route, several alternative methods exist for constructing the α-hydroxy ketone core of the benzoin scaffold. researchgate.net These routes can be advantageous when the required aldehyde precursors are unavailable or when specific substitution patterns are desired.
Grignard Reagent-Based Syntheses: One established alternative involves the reaction of an aryl Grignard reagent with a mandelamide or mandelonitrile. researchgate.net Grignard reagents (R-MgX) are powerful nucleophiles that readily add to carbonyl groups and nitriles. For the synthesis of a this compound scaffold, this could involve the reaction of a phenylmagnesium halide with 4-methoxymandelamide. The stereochemistry of the reaction can be influenced by the choice of substrates and reaction conditions. nih.gov This method provides a different disconnection approach to the target molecule compared to the condensation of two aldehydes.
Arylglyoxal Intermediate-Based Syntheses: Arylglyoxals, which are 1,2-dicarbonyl compounds, serve as versatile building blocks for various heterocyclic and carbocyclic systems. rsc.org They can be used to synthesize benzoin-type structures through several pathways. One method is the condensation of an arylglyoxal with an aromatic hydrocarbon. researchgate.net For instance, phenylglyoxal (B86788) could react with anisole (B1667542) in the presence of a suitable catalyst to form this compound.
Furthermore, arylglyoxals can react with nucleophiles, including other carbonyl compounds or their equivalents, in multicomponent reactions to build complex molecular architectures that may include the benzoin moiety. acs.orgresearchgate.net The reaction of an arylglyoxal hydrate (B1144303) with an electron-rich aromatic compound can afford α-benzoins directly. researchgate.net These methods offer flexibility in introducing different functional groups onto the benzoin scaffold.
Table 3: Comparison of Synthetic Routes to Benzoin Scaffolds
| Synthetic Method | Key Reactants | General Description | Primary Advantage |
|---|---|---|---|
| Benzoin Condensation | Two Aldehydes | Direct C-C bond formation catalyzed by cyanide or NHCs. rsc.org | 100% Atom Economy. acs.org |
| Grignard Reaction | Grignard Reagent + Mandelamide/Nitrile | Nucleophilic addition of an organomagnesium compound to a carbonyl or nitrile. researchgate.net | Alternative disconnection strategy; useful if aldehydes are not viable. |
| Arylglyoxal Condensation | Arylglyoxal + Aromatic Hydrocarbon | Condensation reaction to form the α-hydroxy ketone structure. researchgate.net | Versatility and access to diverse substitution patterns. rsc.org |
Reaction Chemistry and Mechanistic Investigations of 4 Methoxybenzoin
Oxidation Reactions: Formation of 4-Methoxybenzil (B1615383)
The oxidation of α-hydroxy ketones, such as 4-methoxybenzoin, to the corresponding α-diketones is a fundamental transformation in organic synthesis. The product of the oxidation of this compound is 4-methoxybenzil. This conversion involves the oxidation of the secondary alcohol group of the benzoin (B196080) molecule.
A variety of oxidizing agents and catalytic systems have been employed for this type of transformation. While specific studies focusing solely on this compound are part of broader research, the oxidation of benzoins and related structures is well-documented. For instance, the oxidation of various methoxy (B1213986) benzoin compounds to yield the corresponding benzils has been reported as a general synthetic route. researchgate.net The choice of oxidant and reaction conditions is crucial to ensure high selectivity and yield, preventing over-oxidation or side reactions. Common reagents used for the oxidation of benzoins to benzils include nitric acid, copper(II) salts, and catalytic systems involving transition metals.
The mechanistic pathways for the oxidation of α-hydroxy ketones like this compound can vary depending on the oxidant used.
One plausible mechanism, analogous to the oxidation of similar benzylic alcohols, involves the formation of an intermediate that facilitates the removal of two hydrogen atoms (one from the hydroxyl group and one from the adjacent carbon). researchgate.net For example, in phase-transfer catalytic oxidation using hydrogen peroxide with a tungstate (B81510) complex, the active catalytic species attacks the alcohol. ijasrm.com A proposed mechanism for the oxidation of 4-methoxybenzyl alcohol, which can be extrapolated to the hydroxyl group in this compound, suggests the formation of a reactive species that generates the aldehyde (or in this case, the ketone) product. ijasrm.com
Another pathway involves photo-oxidation. In a catalytic system using a flavin-zinc(II) complex, the mechanism is based on a photoinduced electron transfer from the alcohol to the flavin chromophore. nih.gov This process generates a radical cation from the alcohol, which then proceeds to form the oxidized product. Subsequent reoxidation of the reduced catalyst by air allows for a catalytic cycle. nih.gov
In general, the oxidation mechanism can be summarized by these key steps:
Initial interaction or coordination of the oxidant with the hydroxyl group of this compound.
Abstraction of the hydroxyl proton.
Removal of the hydrogen atom from the α-carbon, often in a concerted or stepwise manner involving a base or the oxidant itself.
Formation of the carbon-oxygen double bond, resulting in the diketone structure of 4-methoxybenzil.
The presence of the methoxy group can influence the reaction rate and mechanism through its electronic effects on the aromatic ring.
Tautomerism Studies: Enediol-Keto Equilibrium
This compound, like other benzoins, exhibits tautomerism, existing in a chemical equilibrium between its keto form and its enediol form. uobabylon.edu.iqresearchgate.net Tautomers are isomers that readily interconvert through the migration of a proton and the reorganization of bonding electrons. byjus.comwikipedia.org In this specific case, the equilibrium is established between the α-hydroxy ketone (keto form) and the corresponding enediol, which features a carbon-carbon double bond with hydroxyl groups attached to each carbon atom. uobabylon.edu.iqwikipedia.org
Studies have shown that for both benzoin and this compound, the keto form is generally more stable and therefore predominates in the equilibrium mixture at various temperatures. uobabylon.edu.iq
The equilibrium between the keto and enediol tautomers of this compound is influenced by temperature. A thermodynamic study utilizing a halogen titration method determined the equilibrium constants (K) for this tautomerism at different temperatures. uobabylon.edu.iq
The results indicate an inverse relationship between the equilibrium constant and temperature; as the temperature increases, the value of the equilibrium constant decreases. uobabylon.edu.iq At 298K, the keto form of this compound is predominant, a finding that is similar to unsubstituted benzoin. researchgate.net However, at higher temperatures, the equilibrium for this compound can show different behavior. uobabylon.edu.iqresearchgate.net
The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—have been calculated to further characterize this equilibrium. uobabylon.edu.iqresearchgate.net
Table 1: Equilibrium Constants and Thermodynamic Parameters for the Tautomerism of this compound
| Temperature (K) | Equilibrium Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| 298 | 1.54 | -0.96 | -10.33 | -31.43 |
| 308 | 1.15 | -0.36 | -10.33 | -32.37 |
| 318 | 0.88 | 0.33 | -10.33 | -33.52 |
| 328 | 0.69 | 1.00 | -10.33 | -34.54 |
Data sourced from a thermodynamic study on benzoin compounds. uobabylon.edu.iq
The nature and position of substituents on the aromatic rings of benzoin derivatives significantly affect the tautomeric equilibrium. The introduction of an electron-donating group, such as the methoxy group in this compound, results in a relative decrease in the equilibrium constant value when compared to unsubstituted benzoin. uobabylon.edu.iq
This effect can be understood by considering how the substituent influences the relative stability of the keto and enediol forms. Electron-donating groups can stabilize the keto form through resonance or inductive effects, thus shifting the equilibrium in its favor. Conversely, electron-withdrawing groups can have the opposite effect. uobabylon.edu.iqmdpi.com The study of substituent and solvent effects on such equilibria can often be described using linear free-energy relationships, such as the Hammett equation. rsc.org In the case of this compound, the methoxy group's electron-donating nature leads to a lower equilibrium constant compared to benzoin, indicating a less favorable shift towards the enediol form under similar conditions. uobabylon.edu.iq
Catalytic Transformations of this compound
This compound can undergo various catalytic transformations to yield more complex molecular architectures. One notable reaction is its conversion into substituted pyridines.
When refluxed in hexamethylphosphoric triamide (HMPA), a series of benzoins, including this compound, afford tetra-aryl substituted pyridines. calstate.edu HMPA, a polar aprotic solvent, also acts as a reagent in this transformation. nih.govwikipedia.org
The reaction of this compound under these conditions yields a mixture of isomers of diphenyl di-p-methoxyphenyl pyridines. calstate.edu The reaction typically proceeds for 0.5 to 1 hour, with yields for the general reaction of benzoins ranging from 10-19%. calstate.edu
A proposed mechanism for this pyridine (B92270) formation involves the possible intermediacy of an enediamine. calstate.edu While the exact mechanism is complex, it is believed to proceed through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine ring. The reaction of benzoin itself with HMPA has been studied in detail, yielding not only the expected tetraphenylpyridine but also other phosphorus-containing heterocyclic byproducts, which provides insight into the mechanistic steps. calstate.edu The formation of substituted pyridines is a valuable synthetic route, as these structures are significant in medicinal chemistry. nih.gov
Radical-Based Catalytic Reactions
The field of radical chemistry has seen significant advancements, particularly with the advent of photoredox catalysis. cam.ac.uk These reactions involve single electron movements and are crucial for forming complex molecules. cam.ac.uk
Achieving stereocontrol in radical reactions is a significant challenge. nih.gov Recent research has focused on developing chiral catalysts that can generate and stabilize radical intermediates, thereby controlling the stereochemical outcome of reactions. cam.ac.ukcornell.edu One approach involves the use of metalloredox biocatalysis, where engineered enzymes like cytochromes P450 can catalyze asymmetric radical cyclizations. nih.govnih.gov These engineered enzymes can facilitate enantioconvergent transformations of racemic starting materials, producing a single enantiomer of the product with high turnover numbers. nih.gov For example, engineered P450s have been shown to control the selectivity of radical cyclizations to arenes. nih.gov Another strategy employs chiral cobalt(II) complexes for asymmetric C-H alkylation, which is proposed to proceed through a radical mechanism. usf.edu The steric properties of the catalyst's ligands can kinetically control the degree of isomerization in allylic radicals. usf.edu
Redox-relay catalysis is a powerful strategy that involves a sequence of electron transfer events to facilitate a chemical transformation. cornell.edunih.gov This approach allows for precise control over the formation of radical species, their subsequent transformations, and the final termination step to yield the desired product. cornell.edu A bimetallic radical redox-relay system, using titanium and cobalt complexes, has been developed for the isomerization of epoxides to allylic alcohols. nih.gov In this synergistic system, the titanium complex initiates the reaction by reductive epoxide ring opening, and the cobalt complex is involved in the hydrogen atom transfer termination step. nih.gov A key feature is the proton and electron transfer between the two metal catalysts to complete the catalytic cycle. nih.gov Redox-relay strategies have also been applied to the enantioselective radical cascade cyclization of substrates containing cyclopropyl (B3062369) ketone and alkyne units, directed by a chiral titanium catalyst. chemrxiv.org
Selective Catalytic Redox Reactions
Selective catalytic reduction (SCR) is a widely used technology for converting nitrogen oxides (NOx) into harmless nitrogen and water using a reducing agent like ammonia (B1221849) in the presence of a catalyst. alfachemic.cominterkat.com SCR catalysts are typically composed of a support material, such as titanium oxide, and an active component, which can be oxides of vanadium, molybdenum, or tungsten, as well as zeolites or noble metals. alfachemic.com The choice of catalyst depends on the specific application and operating temperatures. interkat.com For instance, vanadia/titania-based catalysts are cost-effective and sulfur-stable, with high-temperature stable versions capable of withstanding temperatures up to 650°C. interkat.com The efficiency of SCR systems can exceed 90% NOx removal. epa.gov
Selective oxidation is another important class of catalytic redox reactions. For example, nanocrystalline magnesium oxide (nano-MgO) has been demonstrated as an effective catalyst for the selective oxidation of benzoins to benzils. researchgate.net
General Mechanistic Probes in this compound Transformations
Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new transformations. Several techniques are employed to probe the mechanistic details of reactions involving compounds like this compound.
Kinetic studies provide valuable insights into reaction rates and the factors that influence them. The Eyring equation, derived from transition state theory, is a fundamental tool used to describe the relationship between reaction rate and temperature. libretexts.org It allows for the determination of activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, from a plot of ln(k/T) versus 1/T (an Eyring plot). libretexts.orgresearchgate.net These parameters provide information about the energy barrier and the degree of order in the transition state. tamu.edu
For example, a kinetic investigation of the reaction between 4-methoxybenzaldehyde (B44291) and 2-aminobenzamide (B116534) catalyzed by formic acid showed second-order kinetics. openscienceonline.com The agreement of the rate constants with the Arrhenius and Eyring equations allowed for the determination of activation parameters and supported a proposed reaction mechanism where the initial step is rate-determining. openscienceonline.com Eyring analysis has also been used to determine the thermodynamic parameters of activation for the rotation between different parts of a molecule, providing insight into conformational changes. researchgate.net
Reaction progress can be monitored using techniques like UV-vis spectrophotometry to track the concentration of reactants and products over time. openscienceonline.com This data is then used to determine the rate law and rate constants of the reaction.
Isotopic Tracer Experiments
Isotopic tracer experiments are a powerful tool for elucidating reaction mechanisms by tracking the path of specific atoms throughout a chemical transformation. acs.orgdalalinstitute.com This is achieved by replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). acs.org Since the chemical properties of an element are determined by its electronic structure, isotopes of the same element behave almost identically in chemical reactions. dalalinstitute.com However, their different masses allow them to be distinguished in the products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org
In the context of the formation of this compound and related α-hydroxy ketones via reactions like the benzoin condensation, isotopic labeling has been instrumental in verifying mechanistic proposals. quora.comquora.com For instance, the generally accepted mechanism for the N-heterocyclic carbene (NHC)-catalyzed benzoin condensation involves the formation of a key "Breslow intermediate". acs.orgrsc.org Isotopic labeling studies have provided crucial evidence for the steps involved in its formation and subsequent reactions.
One key mechanistic question that can be addressed by isotopic labeling is the source of the hydrogen atom in the hydroxyl group of the benzoin product. By conducting the reaction in a deuterated solvent like D₂O, it is possible to determine if the solvent is the proton source. acs.org For example, in the deuteration of aldehydes, D₂O serves as the deuterium source to introduce a deuterium label at the formyl position. acs.org
Furthermore, carbon-13 labeling has been employed to understand the initial steps of the benzoin condensation. In a study examining the reaction of benzaldehyde (B42025) with a ¹³C-labeled thiazolium salt catalyst, the formation of the 2-(α-hydroxybenzyl)thiazolium ion was confirmed by ¹³C NMR spectroscopy. researchgate.netresearchgate.net This provided direct evidence for the nucleophilic attack of the carbene on the aldehyde carbonyl group. researchgate.netresearchgate.net Similarly, deuterium labeling at the aldehyde's formyl position has been used to investigate potential intramolecular hydride transfer mechanisms. cdnsciencepub.com In one study, an α-C2-deuterated model compound was synthesized, and its fragmentation was studied in normal water. The absence of deuterium in the product ruled out an internal hydride transfer mechanism. cdnsciencepub.com
While specific isotopic tracer studies focusing solely on this compound are not extensively documented in readily available literature, the principles and findings from studies on the broader benzoin condensation reaction are directly applicable. Such experiments would be invaluable in confirming the mechanistic details of its formation, particularly in identifying the rate-determining step and the origin of key atoms in the final product structure.
Hammett Studies for Electronic Effects on Reaction Rates
Hammett studies represent a cornerstone of physical organic chemistry, providing a quantitative means to assess the influence of substituents on the reaction rates and equilibria of aromatic compounds. dalalinstitute.comwikipedia.org The study of electronic effects is crucial for understanding and optimizing the synthesis of compounds like this compound. The Hammett equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and reflects its electron-donating or electron-withdrawing character.
ρ (rho) is the reaction constant, which is characteristic of a particular reaction and indicates its sensitivity to the electronic effects of substituents. wikipedia.org
The sign and magnitude of the ρ value provide significant mechanistic insight. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state of the rate-determining step. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, implying a buildup of positive charge (or loss of negative charge) in the transition state. wikipedia.org
In the context of reactions leading to this compound, such as the benzoin condensation, Hammett studies can elucidate the electronic demands of the rate-determining step. For the N-heterocyclic carbene (NHC)-catalyzed benzoin condensation, the rate can be influenced by substituents on either the aldehyde substrate or the catalyst itself.
A detailed kinetic and structure-activity study of the triazolium ion-catalyzed benzoin condensation provided significant insights into the electronic effects on the reaction rate. rsc.org In this study, the substituents were varied on the N-aryl group of the triazolium precatalyst. The investigation revealed that electron-withdrawing substituents on the catalyst increased the reaction rate. rsc.orgrsc.org
A Hammett plot for this reaction, correlating the logarithm of the maximum initial rate (νₘₐₓ) with the Hammett σ constants for para-substituted catalysts, yielded a positive ρ value of +1.66 ± 0.05 . rsc.org This positive ρ value supports a mechanism where there is a buildup of negative charge adjacent to the N-aryl ring of the catalyst in the rate-limiting step. rsc.orgrsc.org This is consistent with the deprotonation of the adduct to form the Breslow intermediate being the rate-limiting step at high aldehyde concentrations. rsc.org
The 4-methoxy group is an electron-donating group, and its Hammett substituent constant (σₚ) is -0.27. While this specific value pertains to the substituent on a benzoic acid, the negative value indicates its electron-releasing nature. In a reaction where the substrate is the substituted benzaldehyde, an electron-donating group like the 4-methoxy group would be expected to decrease the rate of a reaction with a positive ρ value, as it would destabilize the developing negative charge. Conversely, for a reaction with a negative ρ value, the 4-methoxy group would accelerate the reaction by stabilizing a developing positive charge.
The following table summarizes the Hammett substituent constants for various groups, illustrating the electronic effect of the 4-methoxy group in comparison to other common substituents.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | Moderately Electron-Donating |
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |
Data sourced from established physical organic chemistry principles.
This quantitative understanding of electronic effects is vital for predicting reactivity, optimizing reaction conditions, and designing more efficient catalysts for the synthesis of this compound and its derivatives.
Photochemistry and Photophysical Processes of 4 Methoxybenzoin
Fundamental Photochemical Reactivity of Benzoin (B196080) Derivatives
Benzoin and its derivatives are well-known for their photochemical reactivity, which is primarily dictated by the carbonyl group within their structure. Upon absorption of light, the carbonyl group is promoted to an excited state, typically an n,π* singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are the starting points for various photochemical reactions.
Norrish Type II Reactions and Analogous Transformations
The Norrish Type II reaction is a characteristic photochemical process for carbonyl compounds that possess a γ-hydrogen atom. This intramolecular reaction involves the abstraction of the γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two main pathways: cleavage of the α,β-carbon bond to yield an enol and an alkene, or cyclization to form a cyclobutanol derivative.
While the classic Norrish Type II reaction requires a γ-hydrogen on an alkyl chain, analogous transformations can occur in benzoin derivatives. For 4-Methoxybenzoin, the presence of the hydroxyl group and the methoxy-substituted phenyl ring introduces alternative reaction pathways. The excited carbonyl group can potentially abstract a hydrogen atom from the hydroxyl group or from the methoxy (B1213986) group, if sterically accessible, leading to different radical intermediates and subsequent products. However, detailed studies specifically documenting the Norrish Type II reaction of this compound are not extensively available in the current literature. The primary photochemical process for many benzoin derivatives is often the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, forming two radical fragments. For 3',5'-dimethoxybenzoin, a related compound, the photo-induced α-cleavage (Norrish Type I reaction) has been shown to occur from the nπ* triplet state with a high quantum yield. nih.govresearchgate.net
Photocyclization Mechanisms
A significant photochemical reaction pathway for benzoin derivatives is photocyclization, which leads to the formation of furan-based compounds. This reaction is of particular interest as it offers a route to synthesize complex heterocyclic structures.
The generally accepted mechanism for the photocyclization of benzoin derivatives involves the initial excitation of the carbonyl group. The excited state can then undergo an intramolecular cyclization process. For benzoin esters, this typically results in the formation of a 2-phenylbenzofuran derivative.
The efficiency of photocyclization in benzoin derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the methoxy group in this compound, play a crucial role in this process.
Research has shown that the position of the methoxy group has a dramatic effect on the photocyclization product yield. In a comparative study of methoxy-substituted benzoin acetates, it was found that p-methoxybenzoin acetate (B1210297) (an analogue of this compound) gives a photocyclized product yield of only 10%. This is in stark contrast to m-methoxybenzoin acetate, which yields approximately 88% of the photocyclized product. For comparison, the unsubstituted benzoin acetate gives a 20% yield.
This difference in reactivity can be attributed to the electronic effects of the methoxy group. In the para position, the electron-donating methoxy group can stabilize the excited state through resonance, which may favor other deactivation pathways over photocyclization, thus reducing its efficiency. Conversely, the methoxy group in the meta position does not extend its resonance effect to the same degree, allowing the photocyclization pathway to proceed more efficiently.
Table 1: Photocyclization Product Yields of Substituted Benzoin Acetates
| Compound | Substituent Position | Photocyclized Product Yield (%) |
| Benzoin Acetate | Unsubstituted | 20 |
| p-Methoxybenzoin Acetate | para | 10 |
| m-Methoxybenzoin Acetate | meta | 88 |
Photochemical Electron Transfer Induced Transformations
Photoinduced electron transfer (PET) is another fundamental process that can initiate chemical transformations in benzoin derivatives. In a PET process, an excited state of the benzoin derivative can either donate an electron to an acceptor molecule or accept an electron from a donor molecule, leading to the formation of radical ions.
For this compound, the presence of the electron-donating methoxy group can facilitate the donation of an electron from the excited molecule to a suitable acceptor. This would result in the formation of a this compound radical cation. The subsequent reactions of this radical cation would depend on the reaction conditions and the nature of the electron acceptor.
Conversely, the carbonyl group in this compound can act as an electron acceptor in the excited state. Interaction with an electron donor can lead to the formation of a this compound radical anion. The fate of this radical anion would again be dependent on the specific reaction environment. These electron transfer processes can lead to a variety of chemical transformations, including cleavage, rearrangement, and addition reactions. However, specific studies detailing the photochemical electron transfer induced transformations of this compound are not widely reported.
Photorelease and Photolabile Linker Applications of Methoxybenzoin Derivatives
The photochemical reactivity of benzoin derivatives has been harnessed in the development of photolabile protecting groups, also known as "caged" compounds. These are molecules that can release a biologically active substance or another molecule of interest upon irradiation with light. Methoxy-substituted benzoin derivatives have been explored for such applications due to their tunable photochemical properties.
Kinetics and Mechanisms of Photorelease
The efficiency and rate of photorelease from a photolabile protecting group are critical parameters for its practical application. The kinetics of photorelease are typically studied using techniques such as time-resolved spectroscopy, which can monitor the formation of the released molecule and the photoproducts in real-time.
The mechanism of photorelease from benzoin-based caging groups often involves the photochemical reactions discussed earlier, such as Norrish Type I cleavage or photocyclization. In the case of photocyclization, the formation of the stable furan derivative is accompanied by the release of the protected molecule.
For methoxybenzoin derivatives, the kinetics of photorelease are expected to be influenced by the position of the methoxy group, in line with its effect on photocyclization efficiency. A higher quantum yield for the photochemical reaction leading to release would result in faster and more efficient uncaging. While the general principles of photorelease from benzoin derivatives are established, detailed kinetic studies and mechanistic elucidation specifically for this compound-based photolabile linkers are not extensively documented in the scientific literature. Further research in this area would be beneficial for the rational design of new photolabile protecting groups with tailored properties.
Condensed-Phase Photochemistry and Photodegradation Studies
The photochemical behavior of this compound and related compounds in condensed phases (solids and liquids) is critical for applications ranging from materials science to environmental chemistry. Studies in these phases provide insight into how the immediate environment affects reaction pathways and degradation rates.
In the solid phase, organotin complexes derived from 4-methoxybenzoic acid have been investigated as photostabilizers for poly(vinyl chloride) (PVC) films. mdpi.com When thin films of PVC (a condensed-phase system) were doped with these complexes (0.5% by weight) and irradiated with UV light (λmax = 313 nm), a significant reduction in photodegradation was observed compared to pure PVC. The additives function as UV absorbers, peroxide quenchers, and HCl scavengers, thereby inhibiting the degradation processes such as weight loss and the formation of undesirable functional groups (e.g., carbonyl, hydroxyl). mdpi.com
In liquid phases, the solvent can play a crucial role in the photochemical pathways. For instance, the photolysis of 3′,5′-dimethoxybenzoin fluoride was studied in acetonitrile (MeCN) and in aqueous mixtures. nih.gov In neat acetonitrile, the reaction proceeds efficiently through a photocyclization-deprotection mechanism. However, as the water content in the solvent mixture increases, a competitive reaction that produces 3',5'-dimethoxybenzoin becomes more prominent. nih.gov Similarly, studies on the photodegradation of various dimethoxybenzene isomers in aqueous solutions and on ice have shown that the reaction rates and quantum yields are highly dependent on the phase, with enhancements observed at the air-ice interface. copernicus.org For example, the photodegradation of 1,4-dimethoxybenzene was found to be significantly faster at the air-ice interface compared to in aqueous solution. copernicus.org
The photodegradation of methoxy-substituted curcuminoids in acetonitrile solution also highlights the influence of the molecular structure on stability in the condensed phase. researchgate.net The rate of decomposition was found to be dependent on the position of the methoxy group on the phenyl ring, with the major degradation products being compounds like 3,5-dimethoxy benzaldehyde (B42025) and 3,5-dimethoxybenzoic acid. researchgate.net
Spectroscopic Probes of Photochemical Intermediates (e.g., Transient Absorption Spectroscopy)
Understanding the intricate mechanisms of photochemical reactions requires the detection and characterization of short-lived intermediates. Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor these species on timescales ranging from femtoseconds to microseconds. nih.govyoutube.com
The photochemistry of benzoin derivatives has been elucidated using these advanced spectroscopic methods. For 3′,5′-dimethoxybenzoin (DMB) fluoride in acetonitrile, femtosecond to nanosecond TA spectroscopy was employed to map the reaction mechanism following photoexcitation at 267 nm. nih.gov The data revealed the formation of several transient species.
The table below summarizes the key transient absorption peaks and their assignments for DMB fluoride in neat acetonitrile. nih.gov
| Transient Absorption Peak (nm) | Assigned Intermediate Species | Key Observation |
|---|---|---|
| ~338 nm | Cyclized Intermediates | Indicates the photocyclization pathway is active. |
| ~366 nm | Cyclized Intermediates | Contributes to the photocyclization-deprotection mechanism. |
| ~408 nm | Biradical Intermediate | A key species in the deprotection process. |
| ~500 nm | Cyclic Cation Species | Forms simultaneously with the final benzofuran product. |
In aqueous solutions, the TA spectra of DMB fluoride showed different features. A broad transient absorption at 500 nm and a sharp band at 330 nm were observed, which were favored in solutions with higher water content. nih.gov This newly observed intermediate was assigned to an α-keto cation, a precursor to the 3',5'-dimethoxybenzoin product that forms via the addition of a hydroxyl group. This work provides a comprehensive picture of the photo-deactivation pathways and demonstrates how the solvent environment dictates the nature and fate of the photochemical intermediates. nih.gov
Derivatization and Functionalization Strategies for 4 Methoxybenzoin
Synthesis of Heterocyclic Derivatives (e.g., Imidazole (B134444) Derivatives) from 4-Methoxybenzoin/Benzil (B1666583)
This compound serves as a crucial precursor for the synthesis of various heterocyclic compounds, particularly imidazole derivatives. The general strategy involves a two-step process: the oxidation of this compound to its corresponding diketone, 4-methoxybenzil (B1615383), followed by a condensation reaction to form the heterocyclic ring.
The initial step is the synthesis of this compound itself, which is typically achieved through a benzoin (B196080) condensation reaction between 4-methoxybenzaldehyde (B44291) and benzaldehyde (B42025), catalyzed by sodium cyanide in ethanol. psu.eduijsrp.org This is followed by the oxidation of the resulting this compound to 4-methoxybenzil using an oxidizing agent like nitric acid in glacial acetic acid. psu.eduijsrp.org
With 4-methoxybenzil as the intermediate, imidazole derivatives can be synthesized through a three-component cyclocondensation reaction. This involves reacting 4-methoxybenzil with a substituted benzaldehyde and ammonium (B1175870) acetate (B1210297) in a solvent such as glacial acetic acid. psu.edu This method has been shown to be efficient, with yields ranging from 55-81% for various substituted aromatic aldehydes. psu.edu The resulting 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole derivatives are of significant interest due to their potential biological activities. psu.educhemicalbook.com
Similarly, other N-heterocycles can be synthesized from benzil, the parent compound of 4-methoxybenzil. For instance, benzil reacts with various C,N- and N,N-nucleophiles to produce polyfunctionalized heterocyclic compounds like pyrrolinones, pyrroles, triazinones, and triazinethiones. scielo.brresearchgate.net These reactions highlight the versatility of the benzil scaffold in heterocyclic synthesis. scielo.brresearchgate.net
Table 1: Synthesis of Heterocyclic Derivatives from this compound/Benzil
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Methoxybenzaldehyde, Benzaldehyde | NaCN, Ethanol, Reflux | This compound | 52% | psu.edu |
| This compound | Conc. HNO₃, Glacial Acetic Acid | 4-Methoxybenzil | - | psu.edu |
| 4-Methoxybenzil, Substituted Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux | 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 55-81% | psu.edu |
| Benzil, Ethyl(3-amino substituted) 2-butenoates | Ethanol, Reflux or Microwave, Montmorillonite K-10 | Pyrrolinones | 40-45% | scielo.br |
| Benzil, (S,Z)-ethyl 3-(1-ethoxy-3-hydroxy-1-oxopropan-2-ylamino)but-2-enoate | - | Ethyl 1-(2-ethoxy-2-oxoethyl)-2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate | - | scielo.br |
| Benzil, Semicarbazide or Thiosemicarbazide | - | Triazinone or Triazinethione | - | scielo.br |
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a powerful technique used to modify an analyte to improve its detection and analysis by various instrumental methods. numberanalytics.comspectroscopyonline.com For compounds like this compound, which possess carbonyl and hydroxyl functional groups, derivatization can significantly enhance their analytical performance, particularly in chromatography and mass spectrometry. chromatographyonline.comnih.gov
Derivatization of Carbonyl Moieties
The carbonyl group in this compound is a prime target for derivatization. This is often necessary because many carbonyl compounds have no chromophores, making them difficult to detect by UV-Vis spectroscopy. chromatographyonline.com Derivatization can introduce a chromophore or a readily ionizable group, thereby increasing detection sensitivity. libretexts.orgresearchgate.net
A widely used method for derivatizing carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). chromatographyonline.comlibretexts.orgresearchgate.net In an acidic medium, DNPH reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. chromatographyonline.comlibretexts.org These derivatives are advantageous for several reasons: they have a lower vapor pressure, can be easily separated by techniques like high-performance liquid chromatography (HPLC), and are readily detected by UV detectors. chromatographyonline.com
Other hydrazine (B178648) reagents, such as dansyl hydrazine and Girard's reagents (Gir T and Gir P), are also employed to derivatize carbonyls. researchgate.netddtjournal.com These reagents introduce a permanently charged or easily ionizable moiety, which significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.netddtjournal.com For instance, dansyl hydrazine introduces a dimethylamino group that is readily protonated, leading to improved detection in positive-ion ESI-MS. researchgate.net
Hydroxylamine is another reagent that reacts with ketones to form oximes. The resulting derivative contains a nitrogen atom, which can improve the ionization efficiency of the analyte in mass spectrometry. ddtjournal.com
Impact on Detection Sensitivity and Specificity in Advanced Analytical Techniques
Chemical derivatization plays a crucial role in enhancing the sensitivity and specificity of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comresearchgate.netresearchgate.net
In GC-MS analysis, derivatization is often essential to make analytes more volatile and thermally stable. chromatographyonline.comjfda-online.com For a compound like this compound, derivatizing its polar hydroxyl group, for instance through silylation or acylation, would reduce its polarity and increase its volatility, leading to better peak shapes and improved sensitivity in GC analysis. chromatographyonline.comlibretexts.org
For LC-MS, derivatization is primarily used to enhance ionization efficiency and, consequently, detection sensitivity. researchgate.netresearchgate.net By introducing a functional group that is easily ionizable, the response of the analyte in the mass spectrometer can be significantly increased. researchgate.netresearchgate.net For example, derivatization of vitamin D metabolites with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or Amplifex has been shown to enhance signal intensity by several orders of magnitude. nih.gov This is particularly important for analyzing trace amounts of substances in complex biological samples. nih.govresearchgate.net
Furthermore, derivatization can improve the specificity of an analysis. In tandem mass spectrometry (MS/MS), the derivatized analyte can be made to produce specific product ions upon collision-induced dissociation (CID). ddtjournal.com This allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which are highly specific and sensitive detection methods that reduce background noise and interferences. ddtjournal.com
Table 2: Derivatization Reagents for Carbonyl Groups and Their Impact on Analytical Techniques
| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Analytical Technique | Impact | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | 2,4-Dinitrophenylhydrazone | HPLC-UV, GC | Introduces chromophore, improves separation and volatility | chromatographyonline.comlibretexts.orgresearchgate.net |
| Dansyl Hydrazine | Carbonyl | Dansylhydrazone | LC-ESI-MS | Introduces easily ionizable group, enhances sensitivity | researchgate.netddtjournal.com |
| Girard's Reagents (Gir T, Gir P) | Carbonyl | Hydrazone | LC-ESI-MS | Introduces permanently charged group, enhances sensitivity | ddtjournal.com |
| Hydroxylamine | Ketone | Oxime | LC-ESI-MS | Improves ionization efficiency | ddtjournal.com |
| Silylation Reagents (e.g., BSTFA, MSTFA) | Hydroxyl | Silyl ether | GC-MS | Increases volatility, improves peak shape | numberanalytics.comjfda-online.com |
| Acylation Reagents (e.g., TFAA) | Hydroxyl, Amine | Acyl derivative | GC-MS | Increases volatility, enhances detectability with EC detector | libretexts.orgjfda-online.com |
Stereoselective Derivatization Approaches for Chiral Synthesis
Chiral α-hydroxy ketones are valuable building blocks in the synthesis of various pharmaceuticals. rsc.org The stereoselective synthesis of these compounds, including derivatives of this compound, is a significant area of research. This involves creating a specific stereoisomer (enantiomer or diastereomer) of the molecule.
One major approach is the asymmetric reduction of 1,2-diketones. For instance, the asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones using a chiral ruthenium catalyst can produce optically active α-hydroxy ketones with high enantiomeric excess (ee). nih.gov This method has been successfully applied to synthesize 1-aryl-2-hydroxy-1-propanones and anti-1-aryl-1,2-propanediols with up to 99% and 95% ee, respectively. nih.gov
Biocatalysis offers another powerful tool for stereoselective synthesis. Enzymes, such as ketoreductases (KREDs), can catalyze the regio- and stereoselective reduction of α-substituted 1,3-diketones to the corresponding β-keto alcohols or 1,3-diols with high optical purity. researchgate.net For example, carbonyl reductase from Candida parapsilosis (CPCR2) has been used for the stereoselective reduction of diketones to produce α-hydroxy alkanones with good enantiomeric excesses (89-93%). rsc.org
Furthermore, stereoselective derivatization can be used to transfer chirality. For example, a point-to-axial chirality transfer reaction of optical dihydrophenanthrene-9,10-diols has been developed for the synthesis of axially chiral diketones. researchgate.net This demonstrates how a stereogenic center can induce the configuration of a biaryl structure. researchgate.net
The development of these stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications due to the different biological activities of different stereoisomers.
Table 3: Stereoselective Derivatization Approaches
| Approach | Starting Material | Reagents/Catalyst | Product | Key Outcome | Reference |
| Asymmetric Transfer Hydrogenation | 1-Aryl-1,2-propanedione | Chiral Ru catalyst, HCOOH/N(C₂H₅)₃ | Optically active 1-aryl-2-hydroxy-1-propanone or anti-1-aryl-1,2-propanediol | High enantiomeric excess (up to 99% ee) | nih.gov |
| Biocatalytic Reduction | α-Substituted 1,3-diketones | Ketoreductases (KREDs) | β-Keto alcohols or 1,3-diols | High optical purity and chemical yields | researchgate.net |
| Biocatalytic Reduction | Diketones | Carbonyl reductase from Candida parapsilosis (CPCR2) | α-Hydroxy alkanones | Good enantiomeric excesses (89-93%) | rsc.org |
| Point-to-Axial Chirality Transfer | Optical dihydrophenanthrene-9,10-diols | tBuOK/air or NaClO/n-Bu₄NHSO₄ | Axially chiral biaryl diketones | Formation of axially chiral structures | researchgate.net |
| Asymmetric Hydroxyazidation | Alkenes | Dual-enzyme cascade (SMO-HheG or SMO-HheCM) | Enantiomerically pure 1,2-azidoalcohols | Regiodivergent and stereoselective synthesis | nih.gov |
Advanced Applications of 4 Methoxybenzoin in Materials and Catalysis
Nonlinear Optical (NLO) Materials
4-Methoxybenzoin has emerged as a promising organic material for nonlinear optical (NLO) applications. scispace.comvistas.ac.inphotonics.pl Organic NLO materials are of significant interest due to their potential for high-speed optical signal processing, optical computing, and data storage. harbinengineeringjournal.com The effectiveness of an organic molecule for NLO applications often depends on its second-order hyperpolarizability. scispace.com
Single Crystal Growth and Characterization for NLO Properties
Single crystals of this compound have been successfully synthesized using the slow evaporation technique at room temperature. scispace.comvistas.ac.inphotonics.pl In one method, the compound was synthesized through benzoin (B196080) condensation, and the resulting crude product was purified by successive recrystallization from alcohol to yield lumps of long needles with a melting point of 110°C. scispace.com The slow evaporation of the solvent over a period of four weeks yielded single crystals with dimensions of 10mm × 3mm × 2mm. scispace.com
The crystalline nature and structure of the grown crystals were confirmed by single crystal X-ray diffraction (XRD) analysis. scispace.comphotonics.pljournalcjast.com These studies revealed that this compound crystallizes in an orthorhombic system with the space group Pca21. scispace.comjournalcjast.com The presence of various functional groups in the grown crystal was confirmed by Fourier-transform infrared spectroscopy (FTIR). scispace.comphotonics.pl Optical absorption studies using a UV-vis-NIR spectrometer showed that the crystal is transparent in the entire visible region, with a UV cut-off wavelength at 400 nm, indicating a wide transparency window suitable for NLO applications. scispace.comphotonics.pl
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca21 |
| a (Å) | 16.45 |
| b (Å) | 6.14 |
| c (Å) | 24.67 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2491.3 |
| Z | 8 |
| Radiation (λ=Å) | 0.71073 |
| Temperature (K) | 293(2) |
| 2θ range for data collection | 2.05 to 24.99° |
| Reflections collected | 4376 |
| Independent reflections | 2185 |
| R(int) | 0.0337 |
| Final R indices [I>2σ(I)] | R1 = 0.0454, wR2 = 0.1118 |
| R indices (all data) | R1 = 0.0576, wR2 = 0.1197 |
Structure-Property Relationships for NLO Activity
The NLO properties of this compound are attributed to its molecular structure, which features a "push-pull" configuration. scispace.com This configuration consists of an electron donor group (methoxy) and an electron acceptor group (carbonyl) attached to a π-electron conjugated system. scispace.comharbinengineeringjournal.com This arrangement leads to an asymmetric electronic distribution, which enhances the second-order hyperpolarizability and, consequently, the NLO activity. scispace.com The conjugated π-electron system provides a pathway for charge transfer from the donor to the acceptor, and this intramolecular charge transfer is a key factor for high NLO efficiency. harbinengineeringjournal.com The non-coplanar arrangement of the two benzene (B151609) rings in the molecule also plays a role in its NLO properties. harbinengineeringjournal.com
Second Harmonic Generation (SHG) Efficiency
The second harmonic generation (SHG) efficiency of this compound crystals has been confirmed using the Kurtz and Perry powder technique. scispace.comphotonics.pl This technique is a standard method for evaluating the NLO properties of materials. photonics.pl Studies have shown that the relative SHG conversion efficiency of this compound crystals is approximately four times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. scispace.com This high SHG efficiency makes this compound a suitable candidate for applications in photonics and NLO devices. scispace.com The efficiency of SHG is influenced by factors such as the intensity of the input laser, the length of the crystal, and the specific nonlinear material used. gamdan.com
Photocatalytic Applications
Photocatalysis has emerged as a significant field for various chemical transformations and environmental remediation. ethz.chfrontiersin.org It utilizes photocatalysts, typically semiconductor materials, which upon absorbing light, generate reactive species that can drive chemical reactions. nih.govmdpi.com
Photo-redox Catalysis in Organic Synthesis
Visible light-mediated photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. ethz.chorgsyn.org This approach relies on a photoactive catalyst that absorbs visible light and initiates single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates. ethz.chprinceton.edu While specific applications of this compound as a primary photoredox catalyst are not extensively documented in the provided results, the principles of photoredox catalysis are well-established. ethz.chnih.gov The process can be either reductive or oxidative, depending on the reaction substrates and the quenching cycle of the photocatalyst. ethz.ch
Environmental Photocatalysis (e.g., Pollutant Degradation, Wastewater Treatment)
Photocatalytic degradation is a highly effective technique for removing organic pollutants from the environment, including wastewater. nih.govbucea.edu.cn This process uses semiconductor photocatalysts that, when activated by light, produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.govmdpi.com These ROS then break down pollutants into less harmful substances. nih.govmdpi.com
The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the concentration of the pollutant, pH, temperature, and light intensity. nih.govresearchgate.net While the direct use of this compound in large-scale environmental photocatalysis is not detailed, the fundamental principles are broadly applicable. For instance, modified photocatalysts, such as doped metal oxides, can exhibit enhanced light absorption and charge separation, leading to improved degradation efficiency. nih.govmdpi.com The goal of photocatalytic wastewater treatment is the complete mineralization of pollutants into CO₂ and H₂O. nih.gov Various semiconductor materials like TiO₂, ZnO, and g-C₃N₄ are commonly employed for this purpose. mdpi.commdpi.comrsc.org The process can be part of advanced oxidation processes (AOPs) aimed at treating industrial effluents containing toxic and non-biodegradable organic compounds. frontiersin.orgmdpi.com
Table 2: Factors Influencing Photocatalytic Degradation Efficiency
| Factor | Description |
| Photocatalyst Properties | Characteristics such as bandgap energy, surface area, and crystal structure are crucial. frontiersin.org |
| Pollutant Concentration | Degradation rate can increase with pollutant concentration up to a certain point. nih.gov |
| Catalyst Concentration | An optimal catalyst concentration exists to maximize light absorption and surface area. nih.gov |
| Light Intensity | Higher light intensity generally leads to a higher rate of reaction. frontiersin.orgmdpi.com |
| pH | The pH of the solution can affect the surface charge of the photocatalyst and the pollutant molecules. frontiersin.orgresearchgate.net |
| Temperature | Temperature can influence the reaction kinetics. nih.gov |
Photocatalytic Hydrogen Production and CO2 Reduction
Scientific investigation into photocatalytic systems for producing hydrogen reveals that this compound's contribution is indirect. It is a key ingredient in the preparation of aryl dithiolene ligands, such as (p-methoxyphenyl)-substituted 1,2-dithiolene. These ligands are then complexed with nickel to form catalysts like [Ni{S2C2(-Ph-p-OCH3)2}2]. nih.govuoa.gr
The actual photocatalytic process for hydrogen evolution involves a multi-component system, which typically includes:
A Photosensitizer: This molecule absorbs light energy. In the relevant studies, compounds like fluorescein (B123965) or cadmium selenide (B1212193) (CdSe) quantum dots are used, not this compound. acs.orgmdpi.com
A Catalyst: This molecule facilitates the chemical reaction. The aforementioned nickel dithiolene complexes, synthesized using a this compound derivative, serve this purpose. nih.gov
A Sacrificial Electron Donor: This compound provides the electrons needed for the reaction. Triethanolamine (TEOA) is commonly used in these systems. acs.org
In this setup, the photosensitizer absorbs light and transfers energy to the nickel catalyst, which then uses electrons from the sacrificial donor to reduce protons from water into hydrogen gas (H₂).
There is currently no available scientific literature that describes the use of this compound in the photocatalytic reduction of carbon dioxide (CO₂). Research in this area focuses on other types of photosensitizers and catalysts. digitellinc.comnih.govdiva-portal.org
Research Findings
The performance data from relevant studies focus on the efficiency of the complete photocatalytic system, particularly the nickel catalysts. For example, the activity of these nickel complexes is measured by the amount of hydrogen produced over time, often expressed as a Turnover Number (TON), which indicates how many times the catalyst can facilitate the reaction before becoming inactive. acs.orgnih.gov Since this compound is not the active photocatalyst, there is no data available to populate a table on its direct performance in these reactions.
Theoretical and Computational Studies of 4 Methoxybenzoin
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methoxybenzoin, these computations reveal the distribution of electrons and the nature of chemical bonds, which in turn dictate its chemical and physical behaviors.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure of molecules. numberanalytics.comnih.gov Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. numberanalytics.comnih.gov
In the study of molecules structurally related to this compound, such as 4-methoxybenzaldehyde (B44291), periodic DFT calculations have been employed to simulate properties like vibrational spectra. irjweb.com For instance, the crystal structure of 4-methoxybenzaldehyde, which crystallizes in the P212121 space group, has been optimized using periodic-DFT, showing excellent agreement with experimental data. irjweb.com Such calculations typically utilize specific functionals, like B3LYP, and basis sets to achieve accurate results. sci-hub.st While detailed DFT studies specifically on the electronic ground state of this compound are not extensively published in the provided results, the methodologies applied to similar compounds are directly transferable. irjweb.comresearchgate.net These computational approaches are crucial for predicting molecular geometries, vibrational frequencies, and other electronic properties. numberanalytics.com
HOMO-LUMO Energy Analysis and Charge Transfer Investigations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sci-hub.stwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. wuxiapptec.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and is often associated with enhanced nonlinear optical (NLO) properties due to easier intramolecular charge transfer (ICT). nih.govresearchgate.net
For this compound, experimental studies on its single crystals have determined the optical band gap to be 3.50 eV. physchemres.org This value provides an experimental benchmark for the theoretical HOMO-LUMO gap. Computational studies on related molecules utilize DFT to calculate the energies of these frontier orbitals and analyze the nature of electronic transitions. nih.gov The analysis often reveals that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, facilitating charge transfer upon excitation. researchgate.net
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table presents data for related compounds to provide context for the properties of this compound.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT (B3LYP)/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | sci-hub.st |
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | nih.gov |
| MeO-substituted Pictet-Spengler substrate | - | - | - | 7.93 | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ijcce.ac.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, capturing processes like conformational changes and intermolecular interactions. ijcce.ac.irmdpi.com These simulations require a force field to describe the potential energy of the system and are performed under specific conditions of temperature and pressure. nih.gov
While specific molecular dynamics simulation studies on this compound were not found in the provided search results, this technique offers significant potential for investigating its behavior. For example, MD simulations could be employed to study the conformational flexibility of the this compound molecule in different solvent environments. jlu.edu.cn Furthermore, simulations could elucidate the dynamics of its interactions with other molecules, such as in a solution or at an interface, providing insights into solvation shells and binding mechanisms. rsc.orgrsc.org The general procedure involves constructing a model of the system, performing the simulation for a set duration, and then analyzing the resulting trajectory to extract properties of interest. ijcce.ac.irnih.gov
Prediction of Spectroscopic Properties (e.g., Theoretical IR, NMR, UV, NLO)
Computational methods are widely used to predict various spectroscopic properties of molecules, which aids in the interpretation of experimental data.
Infrared (IR) and Raman Spectroscopy: DFT calculations are highly effective in predicting vibrational frequencies. irjweb.com For molecules like 4-methoxybenzaldehyde, theoretical spectra calculated using periodic DFT show excellent agreement with experimental inelastic neutron scattering (INS) spectra, allowing for confident assignment of vibrational modes. irjweb.com This approach can be applied to this compound to predict its IR and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts, providing valuable information for structure elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov For NLO materials, the absorption characteristics are crucial, and TD-DFT can model solvent effects using approaches like the polarized continuum model (PCM). nih.gov An experimental study on this compound single crystals reported its optical band gap, derived from UV-Vis absorption, to be 3.50 eV. physchemres.org
Nonlinear Optical (NLO) Properties: The design of molecules with significant second-order NLO properties is an active area of research. physchemres.org Computational chemistry, particularly DFT, plays a vital role in predicting the first hyperpolarizability (β), a measure of a molecule's NLO response. nih.gov Studies on related methoxy-substituted compounds show that the presence of electron-donating (like methoxy) and electron-accepting groups within a π-conjugated system can lead to large NLO responses, driven by intramolecular charge transfer. nih.govresearchgate.net Experimental studies have confirmed that this compound is a promising NLO material. physchemres.orgsmu.edu
Computational Elucidation of Reaction Mechanisms and Pathways
Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to map out reaction pathways, identify transition states, and calculate activation energies. numberanalytics.comresearchgate.net DFT is a commonly used method for these investigations, allowing researchers to explore the potential energy surface of a reaction. rsc.org
While specific computational studies elucidating the reaction mechanisms of this compound were not detailed in the search results, the general approaches are well-established. researchgate.netresearchgate.net For example, the reaction of this compound with Grignard reagents like phenylmagnesium bromide has been studied experimentally to determine its stereochemical course. mdpi.com A computational investigation of this reaction could involve:
Optimizing the geometries of the reactants, intermediates, transition states, and products.
Calculating the energies of these species to determine the reaction profile and activation barriers.
Analyzing the electronic structure changes along the reaction coordinate to understand the flow of electrons.
This type of analysis provides a detailed molecular-level picture of the reaction, complementing experimental observations. researchgate.net
Computational Studies of Intermolecular Interactions in Solution
The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. nih.gov Computational methods can model these solute-solvent interactions, providing insights that are crucial for understanding solubility, reactivity, and spectroscopic properties in different media. rsc.org
Experimental studies on this compound have investigated its intermolecular interactions in various solvents (ethanol, chloroform, acetonitrile, benzene (B151609), and dioxane) using ultrasonic velocity and density measurements. ect-journal.kz These experiments provide macroscopic data on solute-solvent interactions. ect-journal.kz
Computational approaches can provide a microscopic view of these interactions. Two common methods are:
Continuum Models: Methods like the Polarized Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is efficient for calculating the effect of solvent polarity on the geometry and electronic structure of the solute. rsc.org
Discrete Solvent Models: In this approach, individual solvent molecules are explicitly included in the calculation. This is often done in combination with molecular dynamics (MD) simulations or by optimizing the structure of a solute-solvent cluster using DFT. rsc.org This method allows for the detailed study of specific interactions, such as hydrogen bonding. rsc.orgresearchgate.net
By applying these computational techniques to this compound, one could model the specific hydrogen bonds and other non-covalent interactions with solvent molecules, explaining the trends observed in experimental studies. nih.gov
Advanced Analytical Methodologies for 4 Methoxybenzoin Research
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Derivatized Products
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the detailed investigation of 4-Methoxybenzoin and its reaction pathways. nih.gov Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions for the parent molecule and its fragments, which is essential for structural elucidation and mechanistic studies. currenta.desavemyexams.com
In the context of this compound research, HRMS, particularly when coupled with techniques like electrospray ionization (ESI), is invaluable. currenta.de For instance, in studies of hydroxy methoxy (B1213986) benzoin (B196080) analogues, HRMS is used for the definitive structure elucidation of newly synthesized compounds. researchgate.net The high mass accuracy, typically to four decimal places, and high resolution enable the clear visualization of isotope patterns, which further confirms the elemental composition of a given molecule or fragment. currenta.desavemyexams.com
Mechanistic studies often involve tracking the formation of intermediates and final products. HRMS can identify these species even when present in complex mixtures at very low concentrations. currenta.de Tandem mass spectrometry (MS/MS) experiments, a feature of modern mass spectrometers, allow for the selective fragmentation of ions of interest. currenta.de By analyzing these fragmentation patterns, researchers can piece together the structure of unknown products and gain critical insights into the reaction mechanism, such as in the cyanide-catalyzed benzoin condensation followed by aerobic oxidation. researchgate.net
Furthermore, the analysis of this compound and related compounds often benefits from chemical derivatization. sigmaaldrich.com Derivatization is employed to modify the analyte to improve its chromatographic behavior or enhance its ionization efficiency and detection sensitivity in the mass spectrometer. researchgate.netresearchgate.net For example, derivatizing agents can introduce a specific tag that yields a characteristic fragment ion, facilitating the identification of all derivatized compounds in a complex sample. researchgate.net HRMS is then used to analyze these derivatized products, confirming the success of the derivatization reaction and elucidating the structure of the resulting molecules. nih.govnih.gov
Table 1: Key Parameters in High-Resolution Mass Spectrometry for this compound Studies
| Parameter | Significance in this compound Research |
|---|---|
| Mass Accuracy | Allows for the precise determination of molecular formulas for this compound and its transformation products, distinguishing between isobaric compounds. currenta.desavemyexams.com |
| Resolution | Enables the separation of ions with very similar mass-to-charge ratios and reveals the isotopic pattern, confirming elemental composition. currenta.de |
| Fragment Analysis (MS/MS) | Provides structural information by breaking down the parent ion into smaller, characteristic fragments, which is crucial for elucidating reaction mechanisms and identifying unknown products. nih.govcurrenta.de |
| Derivatization | Enhances detection sensitivity and chromatographic separation by modifying the this compound molecule, with HRMS confirming the structure of the resulting derivative. sigmaaldrich.comresearchgate.net |
Time-Resolved Spectroscopies (e.g., Transient Absorption, Femtosecond Spectroscopy)
To understand the photochemical and photophysical properties of this compound, researchers turn to time-resolved spectroscopic techniques. These methods, including transient absorption and femtosecond spectroscopy, allow for the observation of extremely short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to nanoseconds. edinst.comwikipedia.org
Transient absorption spectroscopy operates on a pump-probe principle. An initial laser pulse (the pump) excites the sample, in this case, this compound, to a higher electronic state. A second, time-delayed pulse (the probe) then passes through the sample to measure changes in its absorption spectrum. edinst.comedinst.com By varying the delay time between the pump and probe pulses, a series of "snapshots" of the absorption changes are captured, revealing the formation and decay of transient species like excited singlet and triplet states. edinst.com This technique is essential for studying non-emissive states and photochemical reaction intermediates that are not observable by steady-state methods. edinst.com
Femtosecond spectroscopy, a subset of time-resolved spectroscopy, utilizes laser pulses with durations on the order of femtoseconds (10⁻¹⁵ s). This incredible time resolution allows for the direct observation of the earliest events following photoexcitation, such as vibrational relaxation and intersystem crossing. wikipedia.orgnih.gov For instance, studies on benzil (B1666583), a compound structurally related to this compound, have employed femtosecond transient absorption spectroscopy to investigate the sensitization process and energy transfer mechanisms that occur on ultrafast timescales. beilstein-journals.org Such studies provide fundamental insights into how the molecule dissipates energy after absorbing light.
The data obtained from these experiments, often presented as transient absorption spectra at various delay times, can be used to construct kinetic decay traces at specific wavelengths. mdpi.com Fitting these traces to exponential decay models yields the lifetimes of the transient species, providing quantitative data on the rates of different photophysical and photochemical processes. mdpi.comosti.gov
Table 2: Applications of Time-Resolved Spectroscopy in Benzoin-Related Research
| Technique | Timescale | Information Gained | Example Application |
|---|---|---|---|
| Nanosecond Transient Absorption | Nanoseconds (10⁻⁹ s) to seconds | Study of longer-lived species like triplet states, radicals, and product formation. edinst.com | Investigating the decay of transient species of a benzil-derivative in different environments (e.g., under argon vs. air). beilstein-journals.org |
| Femtosecond Transient Absorption | Femtoseconds (10⁻¹⁵ s) to nanoseconds | Observation of primary photo-events, singlet excited states, and ultrafast relaxation dynamics. edinst.commdpi.com | Elucidating the sensitization process and Dexter-type energy transfer in a visible-light sensitized benzil derivative. beilstein-journals.org |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Femtoseconds (10⁻¹⁵ s) | Provides structural information (vibrational modes) of molecules in their excited states. nih.gov | Mapping the structural dynamics of chromophores in proteins on ultrafast timescales. nih.gov |
Advanced Chromatographic Techniques Coupled with Spectrometry (e.g., HPLC-MS/MS, LC-HRMS for mechanistic studies)
The combination of liquid chromatography (LC) with mass spectrometry (MS) provides a powerful platform for the analysis of complex mixtures containing this compound and its reaction products. myadlm.org Techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are particularly suited for mechanistic studies. mdpi.commdpi.com
HPLC first separates the components of a mixture based on their physicochemical properties, such as polarity. mdpi.com This separation reduces the complexity of the sample before it enters the mass spectrometer, minimizing matrix effects like ion suppression where other components interfere with the ionization of the analyte of interest. myadlm.org Following separation, the eluent is introduced into the mass spectrometer.
In HPLC-MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are analyzed in the second mass analyzer. myadlm.orgmdpi.com This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, making it ideal for quantifying known compounds in complex matrices and confirming their identity. mdpi.comnih.gov
For mechanistic studies where unknown products or intermediates are expected, LC-HRMS is the preferred technique. mdpi.comnih.gov As discussed previously, the high mass accuracy of HRMS allows for the determination of the elemental composition of unknown peaks separated by the LC system. researchgate.netmdpi.com This is crucial for identifying transformation products generated during metabolic studies or controlled chemical reactions, providing key evidence for proposed reaction pathways. mdpi.com For example, LC-HRMS has been successfully used to identify numerous dipeptide compounds in complex biological samples after derivatization, demonstrating the platform's power in untargeted analysis. nih.gov
Table 3: Comparison of Advanced Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| HPLC-MS/MS | Targeted quantification and confirmation of known analytes. mdpi.comnih.gov | High sensitivity, high specificity, excellent for quantitative analysis in complex mixtures. myadlm.orgmdpi.com |
| LC-HRMS | Non-targeted screening and identification of unknown compounds in mechanistic studies. mdpi.comnih.gov | Provides accurate mass data for formula determination of unknowns, enables retrospective data analysis. researchgate.netnih.gov |
X-ray Crystallography for Detailed Structural Analysis in Advanced Applications
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govanton-paar.com This technique offers an unparalleled level of structural detail, including exact bond lengths, bond angles, and conformational information, which is fundamental to understanding the structure-activity relationships of this compound. anton-paar.comresearchgate.net
The process involves growing a high-quality single crystal of the compound of interest. nih.gov This crystal is then exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. researchgate.net The positions and intensities of the diffraction spots are directly related to the arrangement of atoms within the crystal's unit cell. nih.gov By analyzing this diffraction pattern through complex mathematical procedures (Fourier synthesis), an electron density map of the molecule is generated. researchgate.net This map is then interpreted to build an atomic model of the molecule. nih.govsci-hub.se
For this compound, a detailed crystal structure would provide invaluable information for advanced applications. For example, in drug design, knowing the exact 3D shape of a molecule is crucial for understanding its interaction with a biological target, such as an enzyme active site. nih.govanton-paar.com Similarly, in materials science, the crystal packing and intermolecular interactions revealed by X-ray crystallography can explain a material's bulk properties. researchgate.net The structural characterization of related compounds like anisoin (B85897) by single-crystal X-ray crystallography has been reported, demonstrating the applicability of this technique to the benzoin family of molecules. scispace.com Advanced merging techniques and software can be used to combine data from multiple crystals to achieve higher resolution and more accurate structures. numberanalytics.com
Table 4: Information Obtained from X-ray Crystallography of this compound
| Structural Information | Relevance to Advanced Applications |
|---|---|
| Atomic Coordinates | Defines the precise 3D structure of the molecule. anton-paar.com |
| Bond Lengths and Angles | Confirms the molecular geometry and can indicate areas of strain or unusual bonding. anton-paar.com |
| Conformation | Reveals the spatial orientation of the methoxy and benzoyl groups. |
| Crystal Packing and Intermolecular Interactions | Explains solid-state properties and can provide insight into intermolecular reaction mechanisms. researchgate.net |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems involving 4-Methoxybenzoin
The exploration of new catalytic systems is a central theme in the future of this compound research. Scientists are focused on designing and implementing catalytic strategies that are not only efficient but also sustainable. mpg.de This involves the rational design of novel systems based on earth-abundant and non-toxic elements to unlock previously inaccessible catalytic pathways. mpg.de
One promising area is the development of heterogeneous geminal atom catalysts (GACs), which have the potential to promote greener manufacturing processes for fine chemicals. nus.edu.sg These catalysts, featuring two metal cores, allow for more efficient and selective reactions, such as cross-coupling. nus.edu.sg Research into the coordination of ionic liquids with co-catalysts is also a key area, with the aim of creating novel dual catalytic systems for reactions like the conversion of epoxides to polycarbonates. aaqr.org
Furthermore, the development of biocatalytic processes for sustainable synthesis is gaining traction. circularbioengineering.at This involves identifying new biocatalysts for the decomposition of various polymers and understanding the redox-stress mechanisms in different host organisms to optimize these processes. circularbioengineering.at The use of N-heterocyclic carbenes (NHCs) as catalysts in asymmetric synthesis is another area of active investigation, with a focus on expanding their application to a wider range of substrates. frontiersin.org
Integration with Advanced Materials Science
The unique properties of this compound and its derivatives make them attractive candidates for integration into advanced materials. madrasjournalseries.com Research is actively exploring their use in the development of materials with novel applications, including nonlinear optical (NLO) materials. scispace.com Single crystals of this compound have been synthesized and shown to possess a wide transparency window and significant second harmonic generation (SHG) efficiency, making them suitable for photonic and optoelectronic devices. scispace.comharbinengineeringjournal.com
The molecular design of this compound, with its electron donor and acceptor moieties, creates a "push-pull" configuration that enhances its optical nonlinearities. scispace.com This has led to the synthesis of derivatives like 2-chloro-4'-methoxy benzoin (B196080) (2C4MB), which exhibits reverse saturable absorption and has potential applications in optical limiting and switching. harbinengineeringjournal.com
The field of advanced materials science is broad, encompassing everything from biomaterials and composites to nanomaterials and semiconductors. scivisionpub.com The integration of compounds like this compound into these areas could lead to the development of innovative products with enhanced performance and functionality. asme.org For instance, the creation of novel composite structures and the study of their spectral characteristics could open up new avenues in optoelectronics and biomedical applications. novapublishers.com
Sustainable and Green Chemical Manufacturing of this compound and its Derivatives
In line with the global push for environmental responsibility, a significant focus of future research is on the sustainable and green chemical manufacturing of this compound and its derivatives. researchgate.netscribd.com This aligns with the twelve principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous chemicals and safer solvents. vivekanandcollege.ac.inacs.org
Researchers are exploring eco-friendly synthesis methods that are milder, simpler, and more efficient. asianpubs.org This includes the use of ultrasound irradiation to carry out reactions in higher yields and shorter reaction times. asianpubs.org The development of catalytic systems that are recoverable and reusable is also a key aspect of this research. nus.edu.sg
The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vivekanandcollege.ac.inchemmethod.com This involves a shift from traditional synthesis methods that often require harsh conditions and generate significant waste to greener alternatives. asianpubs.org The use of renewable feedstocks and the reduction of unnecessary derivatization steps are also important considerations in this paradigm shift. vivekanandcollege.ac.inacs.org The synthesis of various heterocyclic compounds, which have a wide range of pharmacological activities, is one area where green chemistry principles are being actively applied. chemmethod.com
Exploration of New Photochemical Reactivities and Applications
The photochemical properties of this compound and its derivatives are a fertile ground for future research, with the potential for novel applications in various fields. acs.org The propensity of organic compounds to produce ozone, known as photochemical reactivity, is a key area of study with regulatory implications. witpress.com
Researchers are investigating the photolysis of methoxy-substituted benzoin esters, which can act as photosensitive protecting groups for carboxylic acids. acs.org This has implications for organic synthesis, allowing for the controlled release of molecules upon exposure to light. acs.org The study of the photochemical reduction of related compounds like benzil (B1666583) to benzoin in the presence of photocatalysts like TiO2 is also providing insights into new reaction pathways. researchgate.net
The development of new photocatalytic reactions is a major focus, with an emphasis on more sustainable alternatives, including the use of flow chemistry. nanoge.org This involves the use of a photosensitizer that, upon absorbing light, can transfer energy to other substrates, initiating chemical transformations. nanoge.org The synthesis of 1,3,4-oxadiazoles using a UV-B activated flow approach is an example of a novel photochemical method. researchgate.net These advancements in photochemistry could lead to the development of new synthetic methodologies and applications in areas like drug delivery and materials science. acs.org
Advanced Computational Modeling for Complex Systems and Rational Design
Advanced computational modeling is becoming an indispensable tool for understanding complex chemical systems and for the rational design of new molecules and materials involving this compound. Density Functional Theory (DFT) is being employed to study reaction mechanisms, such as the cyanide-catalyzed benzoin condensation, providing insights into the various possible pathways. science.gov
Computational studies are also used to investigate molecular interactions in binary mixtures, helping to understand the physicochemical properties of these systems. tandfonline.com Molecular docking studies are being used to elucidate the biological activity of this compound derivatives, for example, by investigating their binding affinities to enzyme active sites. researchgate.netcumhuriyet.edu.tr This aids in the design and development of new therapeutic agents. researchgate.netresearchgate.net
These computational approaches allow for the prediction of properties and reactivities, guiding experimental work and accelerating the discovery of new applications. By providing a molecular-level understanding of complex processes, computational modeling is paving the way for the rational design of novel catalysts, materials, and photochemical systems based on the this compound scaffold. acs.orgcore.ac.uk
Q & A
Q. Table 1: Comparison of this compound Synthesis Methods
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Application | Example Data from Evidence |
|---|---|---|
| IR Spectroscopy | Confirm ester/ether functional groups | Matched authenticated this compound |
| ¹H NMR | Identify aromatic protons and methoxy groups | δ 3.8 (s, OCH₃), δ 7.2–7.8 (m, Ar-H) |
| Chromatography | Separate isomers (e.g., fractions A, B, C) | Petroleum ether-benzene eluent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
